molecular formula C16H14N2O3S2 B3297764 3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide CAS No. 896284-50-7

3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Cat. No.: B3297764
CAS No.: 896284-50-7
M. Wt: 346.4 g/mol
InChI Key: OAWNAEFLQXCUDL-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a benzamide derivative featuring a methanesulfonyl substituent at the 3-position of the benzoyl ring and a 2-methyl-1,3-benzothiazol-5-yl group as the amine component. This compound is structurally distinct due to the electron-withdrawing methanesulfonyl group, which may enhance solubility, metabolic stability, and receptor-binding affinity compared to simpler benzamides.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-10-17-14-9-12(6-7-15(14)22-10)18-16(19)11-4-3-5-13(8-11)23(2,20)21/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWNAEFLQXCUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzamide Moiety: The final step involves the coupling of the methanesulfonyl-substituted benzothiazole with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the methanesulfonyl group.

Scientific Research Applications

3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (Benzamide Position 3) Amine Component Molecular Weight Notable Properties/Applications Reference
3-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide Methanesulfonyl 2-Methyl-1,3-benzothiazol-5-yl Not reported Hypothesized enhanced receptor binding
N-(2-Methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide Trifluoromethyl 2-Methyl-1,3-benzothiazol-5-yl 336.33 High lipophilicity; potential CNS activity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Methyl 2-Hydroxy-1,1-dimethylethyl Not reported N,O-bidentate directing group for C–H functionalization
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None (parent benzamide) 3,4-Dimethoxyphenethyl Reported in source Melting point: 90°C; synthetic intermediate
N-[2-(3,4-Methoxyphenyl)ethyl]-2-hydroxybenzamide (Rip-D) 2-Hydroxy 3,4-Methoxyphenethyl Reported in source Melting point: 96°C; phenolic group enhances polarity
Amisulpride (Neuroleptic) Methoxy and ethylsulfonyl Aminopyrrolidine 369.48 D2/D3 dopamine receptor antagonist

Key Observations :

  • Electron-Withdrawing Groups: The methanesulfonyl group in the target compound contrasts with the trifluoromethyl group in its analog ().
  • Amine Component : The 2-methyl-1,3-benzothiazol-5-yl moiety is shared with and . This heterocyclic group likely contributes to π-π stacking interactions in receptor binding, a feature critical in neuroleptics like amisulpride .
  • Synthetic Flexibility : and demonstrate that benzamides are typically synthesized via acyl chloride-amine coupling. The target compound likely follows a similar route using 3-methanesulfonylbenzoyl chloride and 2-methyl-1,3-benzothiazol-5-amine .

Physicochemical Properties

  • Melting Points: Analogs with polar substituents (e.g., Rip-D, 96°C) exhibit higher melting points than non-polar derivatives (Rip-B, 90°C) . The methanesulfonyl group in the target compound may further elevate its melting point compared to Rip-B.
  • Lipophilicity : The trifluoromethyl analog () has a molecular weight of 336.33, suggesting moderate lipophilicity. The methanesulfonyl group, being more polar, may reduce logP values compared to trifluoromethyl or methyl substituents .

Biological Activity

3-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives and methanesulfonyl chloride. The reaction conditions generally require solvents such as dichloromethane or ethanol, with catalysts like triethylamine or pyridine used under reflux conditions to ensure complete conversion.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, particularly enzymes involved in various metabolic pathways. It has been shown to inhibit certain enzymes by binding to their active sites, leading to biological effects such as:

  • Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : It may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines.

Cell LineIC50 (µM)Effect
OVCAR-3 (Ovarian)31.5Significant inhibition
COV318 (Ovarian)43.9Moderate inhibition

These findings suggest its potential as a therapeutic agent for ovarian cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A study conducted on a series of benzothiazole amides indicated that derivatives similar to this compound exhibited antibacterial activity against various strains.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1550
Escherichia coli1825
Pseudomonas aeruginosa2010

These results highlight its potential use as an antibacterial agent .

Case Study 1: Anticancer Efficacy

In a controlled study involving the administration of the compound to ovarian cancer models, researchers observed a notable reduction in tumor size and increased rates of apoptosis in treated groups compared to controls. The mechanism was linked to the compound's ability to modulate signaling pathways associated with cell survival and proliferation.

Case Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of the compound in models of acute inflammation. Results indicated a significant decrease in inflammatory markers (e.g., TNF-alpha and IL-6), suggesting that the compound may be beneficial in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 2-methyl-1,3-benzothiazol-5-amine with 3-methanesulfonylbenzoyl chloride under anhydrous conditions. Solvents like dichloromethane or dimethylformamide (DMF) are critical for solubility, while temperature control (0–5°C during coupling) minimizes side reactions. Catalysts such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) improve acylation efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methanesulfonyl group at C3 and benzothiazole at N-position).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated [M+H]+^+ = 361.05).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies byproducts.
  • X-ray Crystallography : For crystalline samples, single-crystal diffraction resolves bond lengths and angles, critical for structure-activity relationship (SAR) studies .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies under varying pH (1–10), light, and temperature (4–40°C) to identify degradation pathways (e.g., hydrolysis of the sulfonyl group).
  • LogP : Determine via shake-flask method or computational tools (e.g., MarvinSketch) to predict membrane permeability .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental designs can elucidate its mechanism of action?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to screen against kinases (e.g., EGFR, PI3K) linked to cancer pathways. IC50_{50} values are calculated via dose-response curves.
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding modes with target proteins (e.g., benzothiazole moiety binding to ATP pockets).
  • Cellular Uptake Studies : Fluorescent labeling (e.g., BODIPY conjugates) and confocal microscopy track intracellular localization .

Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), assay conditions (e.g., serum concentration, incubation time), and positive controls.
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding variables (e.g., batch-to-batch compound variability).
  • Orthogonal Assays : Validate activity with complementary methods (e.g., Western blotting for protein expression changes alongside cell viability assays) .

Q. What computational strategies optimize the design of derivatives with enhanced activity or reduced toxicity?

  • Methodological Answer :

  • QSAR Modeling : Use Gaussian or COMSOL Multiphysics to correlate substituent electronic properties (Hammett constants) with bioactivity.
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic profiles (e.g., CYP450 metabolism, hERG inhibition).
  • Free Energy Perturbation (FEP) : Simulate binding affinity changes upon structural modifications (e.g., substituting methanesulfonyl with trifluoromethyl groups) .

Data Contradiction and Reproducibility Analysis

Q. How can researchers address variability in synthetic yields reported across literature?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify critical parameters.
  • Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and optimize reaction quenching.
  • Batch Consistency : Compare yields across ≥3 independent syntheses and report mean ± SD .

Q. What methodologies ensure reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Blinded Experiments : Assign compound handling to independent researchers to minimize bias.
  • Inter-Laboratory Validation : Collaborate with external labs to replicate key findings (e.g., IC50_{50} in kinase assays).
  • Open Data Sharing : Publish raw datasets (e.g., NMR spectra, dose-response curves) in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

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